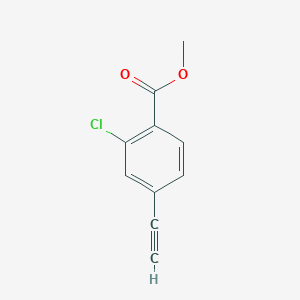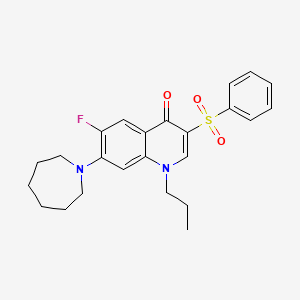![molecular formula C22H20N2O3S B2386826 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 308297-80-5](/img/structure/B2386826.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a hydroxy group, a methyl group, a pyrrolidin-1-ylmethyl group, and a chromen-4-one group. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions .Scientific Research Applications
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species (ROS), these compounds contribute to overall health and may have implications in preventing diseases related to oxidative stress .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain perception and reduce inflammation makes them relevant in pain management and inflammatory conditions. Researchers continue to explore their mechanisms of action and potential clinical applications .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Compounds derived from this scaffold have been studied for their effectiveness against various pathogens, including bacteria and fungi. These findings contribute to the development of novel antimicrobial agents and strategies .
Antiviral Potential
Researchers have investigated thiazole derivatives for their antiviral activity. While more studies are needed, these compounds show promise in inhibiting viral replication and may be relevant in the context of antiviral drug development .
Neuroprotective Effects
Thiazoles have been explored as potential neuroprotective agents. Their ability to enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative conditions warrants further investigation. These properties could have implications for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives exhibit antitumor and cytotoxic effects. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found potent cytotoxicity against prostate cancer cells . Further research in this area may reveal additional compounds with anticancer properties.
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-19(22-23-16-6-2-3-7-18(16)28-22)20(26)14-8-9-17(25)15(21(14)27-13)12-24-10-4-5-11-24/h2-3,6-9,25H,4-5,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVLANKVSZHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)
![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)

![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)


![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)
